Acetic acid;bicyclo[3.2.1]octan-2-ol
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Overview
Description
Acetic acid;bicyclo[321]octan-2-ol is a compound that combines the properties of acetic acid and bicyclo[321]octan-2-ol Acetic acid is a simple carboxylic acid known for its role in vinegar, while bicyclo[321]octan-2-ol is a bicyclic alcohol with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;bicyclo[3.2.1]octan-2-ol typically involves the deamination of bicyclo[3.2.1]octan-3-ylamines in acetic acid using nitrous acid or via their N-phenyltriazenes . The reaction conditions often include the use of ethanol as a solvent for solvolysis . The exo-isomers of bicyclo[3.2.1]octan-3-ylamines give mainly unrearranged substitution, some elimination, and very little rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;bicyclo[3.2.1]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the alcohol group.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for deamination, ethanol for solvolysis, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include substituted bicyclo[3.2.1]octan-2-ol derivatives, ketones, and carboxylic acids .
Scientific Research Applications
Acetic acid;bicyclo[3.2.1]octan-2-ol has significant potential in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of acetic acid;bicyclo[3.2.1]octan-2-ol involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme interactions in biological systems or catalytic processes in industrial settings .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octan-2-yl-amines: Similar in structure but with different reactivity and applications.
2-Azabicyclo[3.2.1]octane:
Uniqueness
Acetic acid;bicyclo[3.2.1]octan-2-ol is unique due to its combination of acetic acid and bicyclo[3.2.1]octan-2-ol, providing a versatile platform for various chemical transformations and applications. Its structure allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
CAS No. |
92015-56-0 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
acetic acid;bicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c9-8-4-2-6-1-3-7(8)5-6;1-2(3)4/h6-9H,1-5H2;1H3,(H,3,4) |
InChI Key |
QQLLFSWWHKIWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC2CC1CCC2O |
Origin of Product |
United States |
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